Endo-2-aminonorbornane-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5?,6?,8-/m0/s1 |
InChI Key |
MPUVBVXDFRDIPT-QIECLKSESA-N |
Isomeric SMILES |
C1CC2CC1C[C@]2(C(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for Endo 2 Aminonorbornane 2 Carboxylic Acid and Its Stereoisomers
Asymmetric Diels-Alder Reaction Strategies
The Diels-Alder reaction is a cornerstone for constructing the norbornane (B1196662) skeleton. uchicago.edu Asymmetric variants of this reaction are crucial for establishing the initial stereochemistry required for synthesizing enantiopure endo-2-aminonorbornane-2-carboxylic acid.
A prevalent strategy for inducing asymmetry in the Diels-Alder reaction involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the dienophile, directing the cycloaddition to occur from a specific face, thereby controlling the stereochemical outcome. After the reaction, the auxiliary can be cleaved and ideally recovered.
One effective approach involves the use of acrylate (B77674) esters derived from chiral alcohols or amines. For instance, acrylate esters of cis-1-arylsulfonamido-2-indanols have been shown to be efficient chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene (B3395910). nih.gov These reactions proceed with complete endo-selectivity and high diastereoselectivity. nih.gov The resulting cycloadducts can then be hydrolyzed to provide the desired norbornene carboxylic acid, and the chiral auxiliary can be recovered without loss of optical purity. nih.gov Similarly, chiral acrylamides derived from cyclic amines, such as chiral pyrrolidines and morpholines, have been used to achieve asymmetric induction. ucla.edu The stereochemistry of the final product can be controlled by selecting the appropriate chiral auxiliary, allowing for the preparation of both R and S enantiomers. ucla.edu
The table below summarizes the effectiveness of different chiral auxiliaries in the asymmetric Diels-Alder reaction between cyclopentadiene and various dienophiles.
| Chiral Auxiliary | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |
| cis-1-Arylsulfonamido-2-indanol | Acrylate | TiCl₄ | 92% | 91.5% | nih.gov |
| Chiral Pyrrolidine (B122466) | Acrylamide | Et₂AlCl | >95% | 86% (S) | ucla.edu |
| Chiral Morpholine | Acrylamide | Et₂AlCl | >95% | 88% (R) | ucla.edu |
| (-)-8-Phenylmenthol | Acrylate | TiCl₄ | ~99% | >98% | harvard.edu |
| N-Acyloxazolidinone (Evans) | Imide | Et₂AlCl | >99:1 (endo:exo) | >99% | harvard.edu |
Lewis acid catalysis plays a pivotal role in Diels-Alder reactions by coordinating to the dienophile, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. uchicago.edunih.gov This coordination enhances the reactivity of the dienophile and often increases the endo selectivity of the cycloaddition. uchicago.eduresearchgate.net Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃). nih.govias.ac.in Quantum chemical studies have suggested that Lewis acids accelerate these reactions not just by enhancing donor-acceptor interactions, but also by diminishing the Pauli repulsion between the reacting π-electron systems. nih.gov
The combination of Lewis acid catalysis with chiral auxiliaries is a powerful tool for achieving high stereoselectivity. nih.gov For example, the Diels-Alder reaction of acrylate esters of cis-1-arylsulfonamido-2-indanols with cyclopentadiene, promoted by a Lewis acid, yields exclusively endo-adducts with high diastereoselectivity. nih.gov Comparative studies have shown that Lewis acid catalysis can be significantly more effective than specific acid catalysis in aqueous media, with reaction rates being up to 40 times faster.
More recently, alternative energy sources like ultrasound have been explored to promote these reactions. Ultrasound can enhance reaction rates and yields, sometimes offering a more environmentally friendly alternative to traditional heating methods. The application of ultrasound in conjunction with Lewis acid catalysis can lead to improved outcomes in the synthesis of norbornane derivatives.
Enantioselective Routes to Norbornane-Amino Acid Skeletons
Beyond the Diels-Alder reaction, other enantioselective methods are employed to create the specific stereochemistry of the norbornane-amino acid framework. These routes often focus on modifying prochiral or meso starting materials.
The desymmetrization of meso compounds is an elegant strategy for generating chiral molecules. In the context of norbornane synthesis, meso-anhydrides, which can be readily prepared through the Diels-Alder reaction of maleic anhydride (B1165640), are common starting materials. nih.govscispace.com The asymmetric ring-opening of these anhydrides with a chiral nucleophile or in the presence of a chiral catalyst can selectively produce one enantiomer of a dicarboxylic acid monoester. nih.gov
This process has been investigated using chiral β-amino alcohols as catalysts. nih.govscispace.com Theoretical studies suggest that the reaction proceeds through a general base-catalyzed mechanism, where the amino alcohol assists the attack of an alcohol nucleophile on one of the enantiotopic carbonyl groups. nih.govscispace.com This method provides a direct route to chiral intermediates that can be further elaborated into this compound. The desymmetrization of meso-aziridines has also been explored as a powerful tool for the rapid construction of highly functionalized chiral amines. d-nb.info
The synthesis of complex chiral molecules can be streamlined by using pre-existing chiral building blocks. These are relatively simple, enantiomerically pure molecules that can be incorporated into a larger structure. For the synthesis of this compound, various chiral building blocks such as chiral amines, alcohols, and carboxylic acids are utilized.
Asymmetric synthesis methods are key to producing these building blocks. For instance, chiral alcohols can be synthesized via the asymmetric catalytic hydrogenation of carbonyl compounds, and chiral amines can be prepared through the asymmetric catalytic reduction of imines. These building blocks can then be used in subsequent reactions to construct the target norbornane amino acid with the desired stereochemistry. A new asymmetric approach to lactam-constrained α-amino acid building blocks has also been reported, which could be adapted for the synthesis of norbornane derivatives. nih.gov
Diastereoselective Control in Synthesis of Endo and Exo Isomers
The Diels-Alder reaction between cyclopentadiene and acrylic dienophiles is known to be endo-selective due to secondary orbital interactions. researchgate.netscirp.org However, the synthesis of specific norbornane derivatives often requires the exo isomer, which is thermodynamically more stable. researchgate.netlatech.edu Therefore, controlling the diastereoselectivity to favor either the endo or exo product is a critical aspect of the synthesis.
While the kinetic product of the Diels-Alder reaction is typically the endo isomer, the exo isomer can be obtained under thermodynamic control. latech.edu This often involves isomerization of the initially formed endo-adduct. For example, base-promoted isomerization of methyl 5-norbornene-2-carboxylate can be used to enrich the exo-isomer. researchgate.netscirp.orgscirp.org Studies have shown that using a strong base like sodium tert-butoxide can lead to rapid isomerization, with the exo content reaching approximately 60% at equilibrium. researchgate.netscirp.orgscirp.org
Furthermore, the hydrolysis conditions of the resulting ester can be manipulated to selectively yield the exo-acid. Kinetically controlled hydrolysis of a mixture of endo and exo esters can favor the formation of the exo-acid, as the exo ester is often more reactive. researchgate.netscirp.orgscirp.org By carefully selecting the base and reaction conditions, it is possible to transform an endo-rich mixture into a product that is predominantly the exo-isomer. researchgate.netscirp.orgscirp.org This control over endo and exo selectivity is crucial for accessing the full range of stereoisomers of 2-aminonorbornane-2-carboxylic acid.
The table below outlines the results of base-promoted isomerization and hydrolysis for controlling endo/exo selectivity.
| Starting Material (endo/exo) | Base | Conditions | Final Product (endo/exo) | Reference |
| Methyl 5-norbornene-2-carboxylate (80/20) | tBuONa | Isomerization at equilibrium | 40/60 | researchgate.netscirp.orgscirp.org |
| Methyl 5-norbornene-2-carboxylate (80/20) | tBuONa / H₂O (1 eq.) | Hydrolysis at RT | 18/82 | researchgate.netscirp.orgscirp.org |
| Methyl 5-norbornene-2-carboxylate (80/20) | NaOH / H₂O (excess) | Hydrolysis | 78/22 | researchgate.net |
Transformations of Norbornane-Amino Acid Derivatives for Functionalization
The rigid bicyclic framework of norbornane-amino acids serves as a versatile scaffold for further chemical modifications. These transformations enable the introduction of various functional groups and the construction of more complex molecular architectures, expanding their potential applications in medicinal chemistry and materials science. Functionalization can be targeted at the amino or carboxylic acid groups, the double bond of the norbornene backbone, or the C-H bonds of the saturated framework.
Accessing Hydroxylated and Sulfanyl (B85325) Derivatives
The introduction of hydroxyl (-OH) and sulfanyl (-SH) groups onto the norbornane scaffold can significantly alter the polarity, reactivity, and biological activity of the parent amino acid. These functional groups can act as handles for further conjugation or can participate in hydrogen bonding and other molecular interactions.
Hydroxylated norbornane amino acid derivatives are valuable building blocks in the synthesis of peptidomimetics and biologically active compounds. nih.gov The synthesis of these derivatives often involves the functionalization of the olefinic bond within a norbornene precursor. For instance, enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives has been achieved through Diels-Alder reactions, providing access to both exo and endo products. nih.gov The hydroxylation of amino acids is a key strategy for creating derivatives with unique properties, and various biocatalytic and chemical synthesis methods are employed to achieve high regioselectivity and stereoselectivity. mdpi.com The development of synthetic routes to hydroxylated cyclic β-amino acids is an active area of research, driven by their medicinal and biological importance. nih.gov
The synthesis of sulfanyl derivatives has also been explored. A Mannich-type reaction between aldimines and sulfonium (B1226848) salts, catalyzed by nanocrystalline magnesium oxide, has been developed for the synthesis of α-sulfanyl-β-amino acid derivatives. researchgate.net This method provides a route to introduce sulfur functionality adjacent to the amino group, creating novel structural motifs.
Table 1: Selected Methods for Hydroxylation and Sulfanylation
| Precursor Type | Reagents/Method | Functional Group Introduced | Product Type | Reference(s) |
| Norbornene β-lactam | Dihydroxylation, oxidative cleavage, Wittig reaction | Hydroxyl (-OH) | Disubstituted cispentacin derivatives | mtak.hu |
| Cyclopentadiene and dienophiles | Diels-Alder reaction with various Lewis acids | Hydroxyl (-OH), Amino (-NH2) | 2-Amino-3-hydroxynorbornene-2-carboxylic acid derivatives | nih.gov |
| Aldimines and sulfonium salts | Mannich-type reaction with nanocrystalline MgO | Sulfanyl (-SH), Amino (-NH2) | α-Sulfanyl-β-amino acid derivatives | researchgate.net |
Synthesis of Tricyclic and Polycyclic Norbornane Amino Acid Analogues
The conformationally constrained structure of norbornane amino acids makes them excellent starting materials for the synthesis of more complex, rigid tricyclic and polycyclic systems. These analogues are of significant interest as scaffolds in drug discovery, particularly as β-turn mimetics in peptides, and as chiral auxiliaries in asymmetric catalysis. nih.gov
One common strategy involves intramolecular cyclization reactions. For example, an enantioselective route to tricyclic amino acids featuring a 2-endo,3-endo-annelated pyrrolidine ring fused to the norbornane framework has been developed. nih.gov This synthesis starts from endo-carbic anhydride and proceeds through a key chiral N-Boc-protected ketone intermediate. nih.gov The resulting rigid, bowl-shaped amino acid derivatives are promising candidates for inducing β-turns in peptidomimetics. nih.gov
Another approach involves palladium-catalyzed multi-component reactions. Norbornene, aryl iodides, and α-diazoesters can be coupled to construct norbornane-fused indane derivatives, forming three new C-C bonds in the process. researchgate.net Similarly, cyclization of norbornane di-exo- or di-endo-amino acids can lead to tricyclic pyrimidinones. researchgate.net These methods demonstrate the utility of the norbornane system as a template for building intricate, three-dimensional structures.
Table 2: Examples of Tricyclic and Polycyclic Norbornane Amino Acid Analogues
| Starting Material | Key Transformation(s) | Resulting Ring System | Potential Application | Reference(s) |
| endo-Carbic anhydride | Imide formation, reduction, N-protection, hydroboration/oxidation | 4-Azatricyclo[5.2.1.02,6]decane | β-turn mimetics, organocatalysis | nih.gov |
| Norbornene, aryl iodides, α-diazoesters | Palladium-catalyzed three-component annulation | Norbornane-fused indane | Bioactive molecule scaffolds | researchgate.net |
| Di-exo- or di-endo-norbornane amino acids | Cyclization with ethyl p-chlorobenzimidate | Tricyclic pyrimidinone | Bioactive compounds | researchgate.net |
| Norbornene β-amino acids | Cyclization with chloroalkyl isothiocyanates, retro-Diels-Alder | Bicyclic heterocycles | Synthesis of heterocycles | researchgate.net |
Applications in Peptidomimetics and Foldamer Chemistry
Design and Incorporation as Rigid Amino Acid Building Blocks
The bicyclo[2.2.1]heptane framework of endo-2-aminonorbornane-2-carboxylic acid severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint is a powerful tool for medicinal chemists, as it reduces the entropic penalty upon binding to a biological target and can lock the molecule into its bioactive conformation. nih.govnih.gov The use of such rigid building blocks is a key strategy in developing peptidomimetics with enhanced potency and selectivity. nih.gov
Induction and Stabilization of Peptide Secondary Structures (e.g., β-turns, 3₁₀-helices, 12/10-helices)
The rigid geometry of the norbornane (B1196662) scaffold is particularly effective at inducing and stabilizing specific secondary structures within a peptide sequence. Research on closely related norbornene-based amino acids demonstrates their capacity to act as potent turn inducers.
For instance, X-ray crystallographic analysis of a pseudopeptide containing a norbornene-based scaffold revealed a solid-state conformation featuring two consecutive β-turns. figshare.com These turns were stabilized by hydrogen bonds between peptide residues and carbonyl groups attached to the bicyclic framework. figshare.com Such defined structures are critical for molecular recognition processes at protein surfaces. nih.gov
The type of secondary structure induced can be controlled by the design of the peptidomimetic. While some designs promote β-turns, others have been shown through NMR studies to favor the formation of β-sheet structures, including both parallel and antiparallel (β-hairpin) arrangements. figshare.com The ability to direct folding into these specific, predictable conformations is a hallmark of foldamer chemistry. nih.gov
Table 1: Influence of Bicyclic Scaffolds on Peptide Secondary Structure
| Scaffold Type | Induced Secondary Structure | Method of Analysis |
|---|---|---|
| Norbornene-based Pseudopeptide 1 | Consecutive β-turns | X-ray Crystallography |
| Norbornene-based Pseudopeptide 3 | Parallel β-sheet | NMR Spectroscopy |
| Norbornene-based Peptide 4 | Antiparallel β-sheet (β-hairpin) | NMR Spectroscopy |
Data derived from conformational analysis of peptidomimetics incorporating an endo-(2S,3R)-norborn-5-ene residue. figshare.com
Role in Peptide Conformation Control and Foldamer Design
Foldamers are synthetic oligomers that adopt well-defined, folded conformations akin to proteins. nih.gov The predictable structural influence of building blocks like this compound makes them ideal components for foldamer design. By incorporating these rigid units, scientists can create novel architectures that are not accessible with natural amino acids. researchgate.net
The ability of the bicyclic ring to act as a structure-promoting unit has been well-documented for similar cyclic amino acids. nih.gov This control over conformation allows for the design of molecules that can mimic the surfaces of larger proteins, a crucial step in developing inhibitors for protein-protein interactions. nih.gov The norbornane framework serves as a template, presenting side-chain functionalities in a precise spatial arrangement to achieve targeted biological activity. nih.gov
Development of Peptidomimetic Scaffolds Utilizing this compound
Beyond simple incorporation, this compound and its derivatives can serve as the core scaffold upon which entire peptidomimetic structures are built. This approach leverages the rigid bicyclic core to orient attached peptide chains or other functional groups.
Strategies for Modulating Backbone Conformation in Hybrid Peptides
Hybrid peptides, which combine natural α-amino acids with unnatural building blocks like β- or δ-amino acids, offer a rich ground for discovering new folding patterns. The inclusion of a rigid bicyclic residue can dominate the conformational preferences of the entire sequence. For example, the synthesis of molecules where two separate peptide chains are attached to a single norbornene scaffold has been reported. figshare.com In these structures, the norbornene unit acts as a template, forcing the two peptide chains into a specific spatial relationship, which can lead to the formation of intramolecular hydrogen bonds and defined sheet-like structures. figshare.com This strategy provides a method for creating more complex and stable three-dimensional structures than would be possible with linear peptides alone.
Non-Peptide Peptidomimetics and Pseudo-Natural Products
The norbornane scaffold is also employed in the synthesis of molecules that diverge further from traditional peptide structures. Pseudo-peptides may incorporate non-amide linkages, such as urea (B33335) groups, to enhance stability against enzymatic degradation. figshare.comfigshare.com The synthesis of such compounds often involves a key Curtius rearrangement step on a norbornene-derived acid to generate an isocyanate, which can then be reacted with amino acids to form the urea linkage. figshare.com This chemical versatility allows the creation of a diverse range of peptidomimetic and pseudo-natural product scaffolds, expanding the chemical space available for drug discovery. nih.gov
Self-Assembly of Peptides Containing Norbornane Amino Acid Residues
Self-assembly is the process by which molecules spontaneously organize into ordered structures. In peptide science, this can lead to the formation of nanomaterials like fibers, tubes, and hydrogels. While specific studies on the self-assembly of peptides containing this compound are not extensively detailed in the literature, the principles governing this behavior suggest a strong potential. The incorporation of cyclic or constrained amino acids is known to influence the self-assembly process. nih.gov For example, oligomers of cis-β-norbornene amino acid have been shown to form β-strand mimetics, which can further assemble into higher-order structures. researchgate.net The defined conformation imposed by the rigid bicyclic residue can promote specific intermolecular interactions, guiding the self-assembly into well-ordered supramolecular structures.
Utilization As Chiral Scaffolds and in Catalysis
Chiral Auxiliaries in Asymmetric Organic Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While direct applications of endo-2-aminonorbornane-2-carboxylic acid as a chiral auxiliary are not extensively documented, its derivatives are central to asymmetric syntheses where other chiral molecules guide the stereoselective formation of the norbornane (B1196662) framework itself. This approach is critical in producing enantiomerically pure aminonorbornane derivatives for further applications.
A notable example is the enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives, which relies on a Diels-Alder reaction. nih.gov In this synthesis, the stereochemistry is controlled by using chiral auxiliaries attached to the dienophile. Specifically, the reaction between cyclopentadiene (B3395910) and chiral menthyl acrylates, in the presence of a Lewis acid catalyst such as Magnesium perchlorate (B79767) (Mg(ClO₄)₂), proceeds with high diastereoselectivity. The chiral menthyl group directs the approach of the cyclopentadiene, favoring the formation of one diastereomer over the other. nih.gov This method allows for the controlled synthesis of both exo and endo products with good diastereomeric excess. nih.gov After the reaction, the auxiliary can be removed, yielding the enantiomerically enriched norbornane amino acid derivative.
Table 1: Diastereoselective Diels-Alder Reaction for the Synthesis of Norbornane Amino Acid Derivatives Using a Chiral Auxiliary nih.gov
| Product Isomer | Chiral Auxiliary | Catalyst | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| exo-adduct | (-)-Menthyl | Mg(ClO₄)₂ | 80% |
| endo-adduct | (-)-Menthyl | Mg(ClO₄)₂ | 87% |
Ligand Design for Enantioselective Catalysis (e.g., Asymmetric Additions)
The rigid framework of norbornane-based amino acids is an attractive scaffold for the design of chiral ligands for enantioselective metal catalysis. The fixed spatial arrangement of the amino and carboxylic acid groups allows for the creation of well-defined chiral environments around a metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. rsc.org Ligands derived from these amino acids can form stable chelate complexes with various transition metals, such as palladium, rhodium, and copper, which are widely used in asymmetric C-C bond-forming reactions.
The design principles for these ligands often leverage the C₂-symmetry or non-symmetrical modular structures to create a highly specific catalytic pocket. nih.gov By modifying the amino and carboxyl groups of the norbornane amino acid, a diverse range of bidentate or tridentate ligands can be synthesized. These ligands can influence the trajectory of incoming substrates, thereby controlling the stereochemistry of the product in reactions like asymmetric additions. For instance, chiral dinitrogen ligands have been successfully used in palladium/norbornene cooperative catalysis to construct C-N axially chiral scaffolds, demonstrating the utility of combining a chiral ligand with a norbornene-type mediator to achieve high enantioselectivity. nih.gov
While specific ligands directly synthesized from this compound are not extensively detailed in the literature, the broader class of chiral ligands derived from amino acids and bicyclic scaffolds is well-established in promoting a variety of enantioselective transformations, including hydrogenations, allylic alkylations, and conjugate additions. rsc.orgnih.gov
Development of Organocatalysts Based on Norbornane Amino Acid Derivatives
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, complementing traditional metal-based catalysts. dntb.gov.ua Amino acids and their derivatives are a cornerstone of organocatalyst design due to their ready availability, bifunctional nature (containing both acidic and basic sites), and inherent chirality. researchgate.net
Derivatives of norbornane amino acids are particularly effective organocatalysts due to their rigid, caged structures. This rigidity helps to create a well-defined transition state, leading to high levels of stereoselectivity. A prime example is the development of optically active organocatalysts based on the 2-azanorbornane framework, a close structural analog of 2-aminonorbornane. nih.gov
These 2-azanorbornane-based amino amide organocatalysts have been successfully employed in the asymmetric Michael addition of β-keto esters to nitroolefins. The catalyst activates the reactants and controls the facial selectivity of the nucleophilic attack, resulting in the formation of chiral Michael adducts with high yields and excellent stereoselectivities. nih.gov The success of these catalysts underscores the potential of the norbornane amino acid scaffold in the development of novel and efficient organocatalysts for other important asymmetric transformations. nih.gov
Table 2: Performance of a 2-Azanorbornane-Based Organocatalyst in an Asymmetric Michael Addition nih.gov
| Reactant A (β-Keto Ester) | Reactant B (Nitroolefin) | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Ethyl 2-oxocyclopentane-1-carboxylate | (E)-Nitrostyrene | up to 99% | up to 97:3 | up to 96% |
| Ethyl 2-oxocyclohexane-1-carboxylate | (E)-Nitrostyrene | up to 98% | up to 95:5 | up to 95% |
Integration into Advanced Molecular Architectures for Chemical Biology Research
Construction of Bridged and Fused Heterocyclic Molecular Scaffolds
The inherent structural rigidity of the norbornane (B1196662) framework makes it an appealing scaffold for the synthesis of complex bridged and fused heterocyclic molecules. nih.gov This rigid core provides a predictable and stable platform on which to build intricate three-dimensional structures. The presence of both an amino and a carboxylic acid group in endo-2-aminonorbornane-2-carboxylic acid offers versatile synthetic handles for elaboration into a variety of heterocyclic systems. These systems are of significant interest in medicinal chemistry and chemical biology due to their prevalence in natural products and pharmacologically active compounds. The defined stereochemistry of the endo isomer further ensures stereocontrolled synthetic outcomes, which is crucial for producing specific molecular geometries required for biological activity.
The bicyclo[2.2.1]heptane structure is increasingly utilized as a non-aromatic and non-planar motif in drug design, moving away from traditionally "flat" molecular designs. nih.gov Norbornane-based amino acids are particularly effective in the design of macrocyclic and polycyclic peptides. Incorporating the constrained norbornane unit into a peptide backbone induces specific secondary structures, such as helices or turns. researchgate.net This conformational control is essential for mimicking the bioactive conformations of natural peptides or for creating novel structures that can interact with biological targets like proteins and enzymes.
The synthesis of these complex molecules often involves strategies like ring-closing metathesis or other macrocyclization techniques where the norbornane unit acts as a nucleation point for the ring structure. cam.ac.ukcam.ac.uk The resulting macrocycles and polycycles exhibit enhanced metabolic stability and defined shapes, making them powerful tools for probing biological processes.
| Scaffold Type | Design Principle | Potential Application |
| Macrocyclic Peptides | The rigid norbornane core restricts the conformational freedom of the peptide chain, promoting the formation of stable secondary structures. researchgate.net | Mimicking bioactive peptide conformations, enzyme inhibitors. |
| Polycyclic Systems | The norbornane framework serves as a core building block for constructing complex, multi-ring structures through further synthetic modifications. nih.gov | Development of novel therapeutic agents, molecular probes. |
| Fused Heterocycles | The amino and carboxyl groups on the norbornane ring are used as anchor points to build additional heterocyclic rings, creating fused systems with unique 3D shapes. | Scaffolds for combinatorial libraries, drug discovery. |
Rational Design of Norbornane Amino Acid Analogues for Receptor Ligand Development
The rational design of receptor ligands often requires precise control over the conformation of the molecule to ensure selective and high-affinity binding. The conformationally restricted nature of this compound makes it an excellent scaffold for this purpose. By incorporating this rigid amino acid, chemists can "freeze" a particular conformation of a ligand, allowing for the systematic exploration of the spatial requirements of a receptor's binding pocket. nih.gov This approach is particularly valuable for developing ligands for receptors where the bioactive conformation of the natural ligand is unknown or flexible.
This strategy has been successfully applied to the design of ligands for various receptor systems, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov The norbornane scaffold allows for the orientation of key pharmacophoric groups in a defined manner, leading to enhanced potency and selectivity compared to more flexible analogues.
A significant application of the norbornane scaffold is in the creation of conformationally constrained analogues of natural amino acids that act as neurotransmitters. researchgate.net For example, glutamic acid is a major excitatory neurotransmitter in the central nervous system, but its flexibility allows it to adopt numerous conformations, leading to interactions with a wide range of glutamate (B1630785) receptors. nih.gov To achieve selectivity for specific receptor subtypes, researchers have synthesized rigid analogues of glutamic acid by incorporating its key functional groups (the amino group and two carboxylic acid groups) onto a norbornane framework. nih.gov
These norbornane-based glutamic acid analogues mimic specific, "frozen" conformations of the natural neurotransmitter. researchgate.net By testing these rigid analogues, researchers can probe the specific conformational requirements for activation or inhibition of different glutamate receptor subtypes, such as metabotropic glutamate receptors (mGluRs). researchgate.net This information is invaluable for the rational design of selective drugs for treating neurological disorders.
| Natural Amino Acid | Norbornane Analogue Design | Therapeutic Target |
| Glutamic Acid | The α-amino acid moiety and a distal carboxylate group are fixed in space by the rigid norbornane skeleton. nih.gov | Selective agonists/antagonists for glutamate receptor subtypes (e.g., mGluR1, mGluR2). researchgate.net |
| Serine | Hydroxyl and amino acid functionalities are incorporated onto the norbornane scaffold to create constrained serine mimetics. | Probes for enzymes that interact with serine, peptidomimetics. |
| Cysteine | Thiol-containing norbornane derivatives serve as conformationally restricted cysteine analogues. nih.gov | Development of enzyme inhibitors, probes for protein structure. researchgate.net |
Development of Bicyclic Amino Acid-Containing Libraries for Molecular Interaction Studies
Combinatorial chemistry and high-throughput screening are powerful tools for discovering new molecules that can modulate biological processes, particularly protein-protein interactions (PPIs). nih.gov Bicyclic peptide libraries have emerged as a promising source of potent and selective PPI inhibitors. marquette.edu The incorporation of rigid scaffolds, such as that provided by this compound, into these libraries is a key strategy for enhancing their structural diversity and pre-organizing them for target binding. nih.govscienceopen.com
Bicyclic peptides containing a norbornane amino acid exhibit reduced conformational flexibility, which can decrease the entropic penalty upon binding to a target protein, often leading to higher affinity. mit.edu Chemical synthesis allows for the incorporation of unnatural amino acids like norbornane derivatives, increasing the diversity and metabolic stability of the library. nih.gov These libraries can be screened against various targets to identify novel ligands for therapeutic or research purposes. marquette.edu The defined three-dimensional structure of the norbornane core helps to create a diverse range of molecular shapes within the library, increasing the probability of finding a match for complex protein surfaces. chemrxiv.org
Future Research Perspectives and Emerging Methodologies
Innovations in Asymmetric Synthesis of Bridged Bicyclic Amino Acids
A significant area of innovation lies in the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, the enantioselective synthesis of related 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives has been achieved through Diels-Alder reactions employing chiral Lewis acids. nih.gov These catalysts, often based on metals like magnesium or aluminum coordinated to chiral ligands, can effectively dictate the facial selectivity of the cycloaddition, leading to high diastereomeric and enantiomeric excesses. The choice of catalyst and reaction conditions, including the use of ultrasound, has been shown to influence the endo/exo selectivity of the cycloaddition. nih.gov
Future research is expected to focus on the development of novel organocatalysts and transition-metal complexes that can provide even greater control over the stereochemical outcome of the synthesis of endo-2-aminonorbornane-2-carboxylic acid and its analogs. The O'Donnell Amino Acid Synthesis, which utilizes chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) derivatives, represents a powerful platform that could be adapted for the synthesis of these complex cyclic amino acids. organic-chemistry.org The design of new chiral catalysts, including those based on Cinchona alkaloids, continues to be an active area of research with the potential to yield highly efficient and selective synthetic routes. organic-chemistry.orgnih.gov
Furthermore, enzymatic strategies are emerging as a powerful tool for the asymmetric synthesis of amino acids. hilarispublisher.com Biocatalytic approaches could offer environmentally friendly and highly selective methods for the preparation of enantiopure this compound. The exploration of novel enzymes and the engineering of existing ones to accommodate the unique steric demands of the norbornane (B1196662) scaffold are promising avenues for future investigation.
Advanced Computational and Spectroscopic Techniques for Elucidating Complex Conformational Landscapes
The rigid bicyclic structure of this compound significantly restricts its conformational freedom, making it an excellent scaffold for inducing specific secondary structures in peptides and other macromolecules. A detailed understanding of its conformational landscape is crucial for the rational design of molecules with desired properties. Advanced computational and spectroscopic techniques are playing an increasingly important role in this endeavor.
Computational Modeling: Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of norbornane derivatives. chemrxiv.orgresearchgate.netmdpi.com DFT calculations can be used to predict key spectroscopic parameters, such as 13C-NMR chemical shifts, with a high degree of accuracy. chemrxiv.org By comparing calculated and experimental spectra, researchers can gain valuable insights into the conformational preferences of these molecules in different environments. Furthermore, computational methods can be employed to study the energetics of different conformers and the barriers to their interconversion, providing a comprehensive picture of the molecule's dynamic behavior. nih.govgla.ac.uk
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the experimental investigation of the conformation of this compound and its derivatives in solution. auremn.org.br Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities between protons, allowing for the determination of the relative orientation of different parts of the molecule. rsc.org The analysis of coupling constants can also yield valuable information about dihedral angles. researchgate.net For instance, 1H-NMR has been instrumental in determining the endo/exo ratio in the synthesis of norbornene carboxylic acid derivatives. scirp.orgscirp.org
Future research in this area will likely involve the integration of computational and experimental techniques to provide a more complete understanding of the conformational landscape of this compound. The use of more sophisticated computational models that account for solvent effects and dynamic processes, coupled with advanced NMR experiments, will enable a more precise characterization of the conformational preferences of this important amino acid.
Expanding the Scope of this compound in Supramolecular Chemistry and Materials Science
The rigid and well-defined structure of this compound makes it an attractive building block for the construction of novel supramolecular assemblies and advanced materials. The ability of amino acids to form hydrogen bonds and participate in other non-covalent interactions provides a powerful driving force for self-assembly.
In supramolecular chemistry, the incorporation of this compound into peptides can be used to control their secondary structure, leading to the formation of well-defined nanoscale objects. The conformational rigidity of the norbornane scaffold can pre-organize the peptide backbone, facilitating the formation of specific folding motifs. This could lead to the development of new synthetic receptors, catalysts, and molecular machines.
In materials science, norbornene derivatives are widely used as monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with a wide range of properties. researchgate.netresearchgate.netmdpi.com These polymers have found applications in areas such as microelectronics and as gas separation membranes. researchgate.net While this compound itself is not a monomer for ROMP, it can be functionalized with a norbornene moiety to create a polymerizable derivative. The resulting polymers would feature the conformationally constrained amino acid as a pendant group, which could impart unique properties to the material, such as altered thermal stability, mechanical strength, or surface properties. The development of copolymers incorporating norbornene-functionalized this compound is a promising avenue for creating new functional materials. nih.govacs.org
Future research in this area will likely explore the synthesis and characterization of new polymers and supramolecular assemblies based on this compound. The investigation of the structure-property relationships in these materials will be crucial for their rational design and application in areas such as drug delivery, tissue engineering, and nanotechnology.
Q & A
Q. What are the recommended spectroscopic methods for characterizing the stereochemistry of Endo-2-aminonorbornane-2-carboxylic acid?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to analyze coupling constants and chemical shifts, which reflect the rigid norbornane framework and endo/exo isomerism. 2D NMR (e.g., COSY, NOESY) can resolve spatial proximity of protons to confirm the endo configuration .
- X-ray Crystallography: Provides definitive structural confirmation by resolving bond angles and spatial arrangement of substituents. Ensure crystallization in a non-reactive solvent to avoid artifacts .
- Circular Dichroism (CD): Useful for analyzing chiral centers in solution, particularly if the compound is optically active. Compare spectra with known norbornane derivatives for validation .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Answer:
- Hazard Mitigation: Review SDS data for acute toxicity (oral, dermal, inhalation) and adhere to GHS Category 4 precautions (e.g., gloves, lab coats, fume hoods). Note that hazard classifications may vary by supplier; cross-reference SDS from multiple sources .
- Emergency Procedures: Ensure access to emergency contact numbers (e.g., ChemTrec: 1-800-424-9300) and site-specific protocols for spills or exposure. Prioritize first-aid measures for dermal/ocular contact, including immediate flushing with water .
- Storage: Store at +4°C in airtight containers to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) listed in SDS .
Q. What synthetic routes are documented for producing this compound?
Answer:
- Enantioselective Synthesis: Utilize chiral catalysts (e.g., Rhodium complexes) in asymmetric hydrogenation of norbornene-derived precursors. Monitor enantiomeric excess via HPLC with chiral columns .
- Chemoenzymatic Approaches: Employ enzymes like lipases or transaminases for regioselective amination. Optimize reaction conditions (pH, temperature) to maximize yield and minimize racemization .
- Validation: Confirm product purity (>95%) using HPLC and mass spectrometry. Compare retention times and fragmentation patterns with literature data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Answer:
- Systematic Review: Conduct a meta-analysis of peer-reviewed studies (e.g., PubMed, SciFinder) to identify variables influencing bioactivity, such as stereochemistry, assay conditions, or cell-line specificity. Use PRISMA guidelines to ensure reproducibility .
- Experimental Replication: Reproduce key studies under controlled conditions, documenting deviations (e.g., solvent purity, incubation time). Perform statistical tests (e.g., ANOVA) to assess significance of discrepancies .
- Computational Modeling: Apply molecular docking or QSAR models to predict binding affinities. Validate predictions with in vitro assays targeting receptors like glutamate transporters, which norbornane derivatives often modulate .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?
Answer:
- pH-Rate Profiling: Conduct accelerated stability studies across pH 1–13 at 25°C and 40°C. Use LC-MS to quantify degradation products (e.g., decarboxylation or ring-opening byproducts) .
- Buffer Selection: Avoid phosphate buffers above pH 7.5 due to potential complexation with metal ions. Use acetate (pH 3–5.5) and borate (pH 8–10) buffers for compatibility .
- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at standard storage conditions. Report degradation pathways (e.g., hydrolysis vs. oxidation) and activation energies .
Q. How can researchers optimize enantiomeric purity during large-scale synthesis for pharmacological studies?
Answer:
- Catalyst Screening: Test chiral ligands (e.g., BINAP, Salen) in asymmetric catalysis to improve enantioselectivity. Use Design of Experiments (DoE) to optimize temperature, pressure, and solvent polarity .
- Crystallization Techniques: Employ preferential crystallization in solvents like ethanol/water mixtures to isolate the desired enantiomer. Monitor crystal growth via polarized light microscopy .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring of enantiomeric excess during production .
Q. What strategies are effective for comparing the compound’s reactivity with structurally related norbornane derivatives?
Answer:
- Competitive Reaction Studies: Co-incubate this compound with analogs (e.g., adamantane-carboxylic acid) under identical conditions. Analyze product ratios via GC-MS or NMR to infer relative reactivity .
- Computational DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to predict nucleophilic/electrophilic sites. Correlate with experimental kinetic data .
- Cross-Literature Comparison: Use databases like Reaxys to compile rate constants and activation parameters for analogous reactions. Address discrepancies by adjusting for steric effects from the norbornane framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
